3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline
Description
Contextualizing Spirocyclic Architectures in Contemporary Organic Synthesis
Spirocyclic systems are characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality to the molecule, a trait increasingly sought after in drug design and materials science. Unlike flat, aromatic systems, spirocycles can project functional groups in a more defined and multi-directional manner, potentially leading to more specific and potent interactions with biological targets. The synthesis of these structures can be challenging due to the presence of a quaternary carbon at the spiro center, but advancements in synthetic methodologies have made them more accessible to chemists.
The rigid nature of many spirocyclic frameworks can also be advantageous, as it reduces the conformational flexibility of a molecule. This can lead to a better fit with a biological target and an improved entropy profile upon binding. Furthermore, the introduction of a spirocyclic moiety can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical considerations in the development of new pharmaceuticals.
Significance of Aniline (B41778) Functionalization in Complex Molecule Construction
Aniline, a benzene (B151609) ring bearing an amino group, is a fundamental building block in organic synthesis. The amino group is a versatile functional handle that can undergo a wide array of chemical transformations, including alkylation, acylation, and diazotization, allowing for the introduction of diverse substituents. Furthermore, the amino group is an activating ortho-, para-director in electrophilic aromatic substitution reactions, facilitating the further functionalization of the aromatic ring.
In the context of complex molecule construction, the aniline moiety is a key component in the synthesis of numerous pharmaceuticals, dyes, and polymers. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a crucial pharmacophore in many drug molecules. The electronic properties of the aniline ring can be readily tuned by introducing different substituents, which in turn can influence the reactivity and biological activity of the parent molecule.
Rationalizing the Integration of Spirocyclic Dioxane and Aniline Moieties in Molecular Design
Chemical Properties and Synthesis
While detailed research on 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline is not extensively published in publicly accessible literature, its chemical properties and a plausible synthetic route can be inferred from the chemistry of its constituent parts and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2060040-42-6 researchgate.net |
| Molecular Formula | C₁₄H₁₉NO₂ researchgate.net |
| Molecular Weight | 233.31 g/mol researchgate.net |
| Appearance | (Predicted) Off-white to light yellow solid |
| Solubility | (Predicted) Soluble in organic solvents like methanol, chloroform |
A likely synthetic pathway to this compound would start from 1,4-dioxaspiro[4.5]decan-8-one. This starting material can be synthesized from 1,4-cyclohexanedione and ethylene (B1197577) glycol. The synthesis of the target aniline derivative could then proceed via a multi-step sequence, potentially involving a reaction to introduce the aniline precursor followed by a reduction.
One possible route involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable organometallic reagent derived from a protected 3-bromoaniline (B18343), followed by deprotection. A more direct approach could be a reductive amination reaction with 3-nitroaniline, followed by reduction of the nitro group to the desired aniline.
Research and Applications
Given the structural motifs present in this compound, it is plausible that this compound could be of interest in medicinal chemistry research. Spirocyclic scaffolds are present in a number of approved drugs, and the aniline moiety is a common feature in many biologically active compounds.
Derivatives of 1,4-dioxaspiro[4.5]decane have been investigated for their potential as analgesic compounds and as probes for studying the dopamine reuptake complex. The incorporation of an aniline group could lead to compounds with activity at various receptors or enzymes where an aromatic amine is a key binding element. For instance, many kinase inhibitors feature an aniline or related nitrogen-containing aromatic group.
Table 2: Potential Areas of Research for this compound
| Research Area | Rationale |
| Medicinal Chemistry | The spirocyclic scaffold provides a 3D framework, and the aniline moiety is a known pharmacophore. Could be a scaffold for kinase inhibitors, GPCR ligands, or other therapeutic agents. |
| Materials Science | Aniline derivatives can be precursors to conductive polymers and other functional materials. The spirocyclic group could impart unique solubility and processing properties. |
| Synthetic Chemistry | As a building block for the synthesis of more complex molecules, leveraging the reactivity of the aniline group and the stereochemistry of the spirocycle. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)aniline |
InChI |
InChI=1S/C14H19NO2/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)16-8-9-17-14/h1-3,10-11H,4-9,15H2 |
InChI Key |
ZVRHCPFMCUFCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC(=CC=C3)N)OCCO2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Patterns of 3 1,4 Dioxaspiro 4.5 Decan 8 Yl Aniline
Elucidation of Reaction Mechanisms in Spiroketalization
The formation of the 1,4-dioxaspiro[4.5]decane core of the molecule is a classic example of spiroketalization, a subset of acetal (B89532) formation. This reaction typically proceeds under acidic conditions, where a ketone precursor, 4-amino-cyclohexanone (protected), reacts with a diol, in this case, ethylene (B1197577) glycol. The elucidation of this mechanism is fundamental to understanding the compound's synthesis and stability.
The generally accepted mechanism for acid-catalyzed spiroketalization involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack and Hemiketal Formation: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiketal.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing hydroxyl group on the former carbonyl carbon.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This departure is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. acs.orgnih.gov
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The final step is the deprotonation of the newly formed ring oxygen, which regenerates the acid catalyst and yields the final, stable spiroketal product.
Reactivity of the Dioxaspiroketal Ring System under Various Conditions
The dioxaspiroketal ring, while generally stable, exhibits characteristic reactivity patterns, particularly under acidic conditions. Its behavior is governed by the principles of acetal chemistry and influenced by powerful stereoelectronic effects.
Ring-Opening and Ring-Closing Transformations
The formation of the spiroketal is a reversible process, meaning the ring system can undergo both ring-closing (ketalization) and ring-opening (hydrolysis or deketalization) reactions. researchgate.net The position of the equilibrium is highly dependent on the reaction conditions.
Ring-Closing (Ketalization): In the presence of an acid catalyst and a diol, and under conditions where water is removed (e.g., Dean-Stark apparatus), the equilibrium is shifted towards the formation of the thermodynamically stable spiroketal.
Ring-Opening (Hydrolysis): Conversely, in the presence of excess water and an acid catalyst, the equilibrium shifts in the reverse direction. The spiroketal undergoes hydrolysis to regenerate the parent ketone and the diol. This ring-opening is initiated by the protonation of one of the spiroketal oxygen atoms, followed by the attack of water. Lewis and Brønsted acids can facilitate this ring-opening process, allowing for subsequent chemical transformations. nih.gov
This reversible nature is a key feature of the dioxaspiroketal moiety, as it allows the ketal to function as a protecting group for the ketone. The ketone can be masked as the spiroketal, which is stable under neutral and basic conditions, and then regenerated by acid-catalyzed hydrolysis when needed.
Stereoelectronic Effects in Spiroketals (Anomeric and Exo-anomeric Effects)
The conformation and stability of the spiroketal ring system are significantly influenced by stereoelectronic effects, primarily the anomeric effect. chemtube3d.com The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spiro carbon in this case) to adopt an axial position, which is counterintuitive to predictions based on steric hindrance alone. wikipedia.orgscripps.edu
This stabilization arises from a favorable orbital interaction where a non-bonding electron pair (n) on one of the ring oxygen atoms overlaps with the antibonding (σ*) orbital of the adjacent C-O bond. illinois.edu For this overlap to be effective, the orbitals must be anti-periplanar, a geometry that is achieved when the C-O bond is in an axial orientation.
Endo-anomeric effect: Involves the lone pair from an oxygen atom within one of the rings.
Exo-anomeric effect: Involves the lone pair from an oxygen atom in a substituent on the anomeric carbon. wikipedia.orgjournalirjpac.com
For spiroketals, the most stable conformation is typically the one that maximizes these stabilizing interactions. The axial-axial conformation of a nih.govnih.gov-spiroketal, for instance, benefits from two anomeric effects, making it more stable than the axial-equatorial (one anomeric effect) or equatorial-equatorial (no anomeric effect) conformations. chemtube3d.com This energetic preference dictates the three-dimensional structure and, consequently, the reactivity of the spiroketal system.
Table 1: Stability of Spiroketal Conformations
| Conformation | Number of Anomeric Effects | Relative Stability |
| Axial-Axial | 2 | Most Stable |
| Axial-Equatorial | 1 | Intermediate |
| Equatorial-Equatorial | 0 | Least Stable |
Chemical Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is characterized by the electron-rich aromatic ring and the nucleophilic nitrogen atom. These features are the source of its distinct reactivity.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group (-NH₂) is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). chemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile. wikipedia.org This stabilization is particularly effective when the attack occurs at the ortho and para positions. wikipedia.org
Common EAS reactions for aniline include:
Halogenation: Aniline reacts readily with bromine water at room temperature to produce a white precipitate of 2,4,6-tribromoaniline. byjus.combyjus.com The reaction is difficult to stop at the mono-substitution stage due to the high activation of the ring. libretexts.orglibretexts.org
Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This leads to the formation of a significant amount of the meta-nitro product alongside oxidation byproducts. chemistrysteps.combyjus.combyjus.com
Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.combyjus.com
To control the high reactivity of the aniline ring and avoid side reactions, the amino group is often protected via acetylation. The resulting acetanilide (B955) group (-NHCOCH₃) is still an ortho-, para-director but is less activating, allowing for controlled mono-substitution, typically at the para position. The amino group can then be restored by hydrolysis. byjus.comlibretexts.orglibretexts.org
Table 2: Directing Effects of Aniline and Related Groups in EAS
| Group | Activating/Deactivating | Directing Effect | Reactivity Relative to Benzene |
| -NH₂ (Amino) | Strongly Activating | ortho, para | Much Faster |
| -NHCOCH₃ (Acetanilide) | Moderately Activating | ortho, para | Faster |
| -NH₃⁺ (Anilinium) | Strongly Deactivating | meta | Much Slower |
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a nucleophile. quora.com However, aniline is a weaker nucleophile and a weaker base than aliphatic amines like cyclohexylamine. chemistrysteps.com This reduced nucleophilicity is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which makes the electrons less available to attack an electrophile. chemistrysteps.com
Despite this, the amine nitrogen readily participates in several important nucleophilic reactions:
Acylation: Aniline reacts with acyl chlorides or acid anhydrides to form amides. This reaction is the basis for the protection strategy mentioned previously.
Alkylation: Aniline can be alkylated by reaction with alkyl halides, though this can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452) (HNO₂), primary aromatic amines like aniline form diazonium salts. These salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -F, -Br) via Sandmeyer or Schiemann reactions. libretexts.org
Table 3: Representative Nucleophilic Reactions of the Aniline Moiety
| Electrophile | Reagent Example | Product Type |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide (Acetanilide) |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkylated Aniline |
| Nitrous Acid | NaNO₂ / HCl (aq, 0-5 °C) | Diazonium Salt |
Despite a comprehensive search for scientific literature, no specific information is available regarding the mechanistic investigations, reactivity patterns, intermolecular and intramolecular reactivity studies, or radical-based processes for spirocyclization involving the chemical compound 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline.
Therefore, it is not possible to provide the detailed research findings, data tables, and analysis for the following sections as outlined in the request:
Radical-Based Processes for Spirocyclization Involving Aniline Derivatives
Further research would be required to investigate the chemical behavior of this compound to generate the specific data and analysis requested.
High Resolution Spectroscopic and Analytical Characterization Techniques for 3 1,4 Dioxaspiro 4.5 Decan 8 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, amine, cyclohexane (B81311), and dioxolane protons. The aromatic protons of the 1,3-disubstituted benzene (B151609) ring typically appear in the downfield region. The protons of the spirocyclic alkane system will appear in the upfield region, often with complex splitting patterns due to their diastereotopic nature. The four protons of the ethylenedioxy group are expected to show a singlet or a narrow multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains 14 carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the cyclohexane and dioxolane rings will appear upfield. The spiro carbon, a quaternary carbon bonded to two oxygen atoms and two carbon atoms, is expected to have a characteristic chemical shift around δ 108-110 ppm.
2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, 2D NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the cyclohexane and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.2 | 113 - 130 |
| Aromatic C-N | - | 145 - 148 |
| Aromatic C-C | - | 140 - 143 |
| Amine (NH₂) | 3.5 - 4.5 (broad) | - |
| Dioxolane (-O-CH₂-CH₂-O-) | 3.9 - 4.0 | 64 - 65 |
| Spiro Carbon (O-C-O) | - | 108 - 110 |
| Cyclohexane CH | 2.5 - 2.8 (methine adjacent to aryl) | 40 - 45 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision. For this compound (C₁₄H₁₉NO₂), the calculated monoisotopic mass is 233.1416 g/mol . An HRMS measurement confirming this exact mass would validate the molecular formula.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. nih.gov For the target compound, this would appear at an m/z (mass-to-charge ratio) of approximately 234.1489. The low-energy nature of ESI minimizes premature fragmentation, making the molecular ion peak prominent. nih.gov
Fragmentation Analysis: By inducing fragmentation of the molecular ion (MS/MS), characteristic product ions are generated that provide structural information. psu.edu The fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve cleavages at the weakest bonds and the formation of stable fragments. Common fragmentation patterns for related structures include the loss of small neutral molecules. researchgate.net For this compound, key fragmentations could include:
Cleavage within the dioxolane ring.
Loss of the aniline (B41778) moiety.
Retro-Diels-Alder reactions within the cyclohexyl ring.
Loss of ammonia (B1221849) (NH₃) from the protonated amine.
Table 2: Expected Molecular Ion and Key Fragments in ESI-MS of this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₄H₂₀NO₂]⁺ | 234.15 | Protonated molecular ion |
| [M+H - C₂H₄O]⁺ | [C₁₂H₁₆NO]⁺ | 190.12 | Loss of ethylene (B1197577) oxide from dioxolane ring |
| [M+H - C₆H₇N]⁺ | [C₈H₁₃O₂]⁺ | 141.09 | Loss of aniline |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aniline and spiroketal moieties.
Key expected absorptions include:
N-H Stretching: Primary amines typically show two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.pub
Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) indicates the presence of C-H bonds on the benzene ring. libretexts.orgmasterorganicchemistry.com
Aliphatic C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the cyclohexane and dioxolane rings. libretexts.org
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org
C-O Stretching: The acetal (B89532) group is characterized by strong C-O stretching bands, typically found in the 1050-1150 cm⁻¹ region of the spectrum. pressbooks.pub
C-N Stretching: This vibration for aromatic amines appears in the 1250-1360 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp |
| Aromatic C-H | Stretch | 3020 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium |
| Aliphatic C-H | Bend | 1450 - 1470 | Medium |
| Aromatic C-N | Stretch | 1250 - 1360 | Medium to Strong |
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. A reversed-phase setup using a C18 column with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aniline chromophore absorbs strongly (around 254 nm). Purity is determined by integrating the peak area, with a pure sample showing a single major peak.
Gas Chromatography (GC): GC can also be used for purity analysis, although the polarity and lower volatility of the primary amine may lead to peak tailing on standard columns. epa.gov Derivatization of the amine group, for instance through acetylation, can improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of components in a mixture, making it a powerful analytical tool for confirming purity and identifying trace impurities. nih.gov The purity of a sample can be determined by GC to be over 96-98%. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on:
Molecular Structure: It confirms the atomic connectivity and provides accurate measurements of all bond lengths and angles. mdpi.com
Conformation: It reveals the absolute conformation of the molecule in the solid state, including the chair/boat/twist conformation of the cyclohexane ring and the envelope conformation of the dioxolane ring.
Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry at chiral centers.
Crystal Packing: The analysis shows how individual molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the aniline N-H groups, which can influence the physical properties of the compound. nih.gov While no specific crystal structure for the target compound is publicly available, analysis of related spiro compounds demonstrates the power of this technique in unambiguously defining molecular architecture. nih.govresearchgate.net
Computational Chemistry Approaches to Understanding 3 1,4 Dioxaspiro 4.5 Decan 8 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, orbital energies, and reactivity. These methods are fundamental to predicting how a molecule will behave in a chemical reaction.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface of a reaction. This allows for the determination of reaction thermodynamics (the relative stability of reactants and products) and kinetics (the energy barriers that must be overcome).
For 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline, DFT could be used to model various reactions. For instance, the aniline (B41778) moiety is susceptible to electrophilic aromatic substitution. A DFT study could map the reaction pathway for nitration or halogenation, predicting whether the ortho, meta, or para position relative to the amino group is the most favorable site for substitution. Such calculations would involve optimizing the geometries of the reactants, products, and all intervening species. Studies on similar aniline systems have successfully used DFT to elucidate reaction mechanisms, such as the direct amination of benzene (B151609) or reactions with radicals.
Below is a table representing typical parameters that would be used in a DFT study of this compound, based on common practices in the field.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, a key component of the total energy calculation. |
| Basis Set | 6-31G**, 6-311++G(d,p) | Defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. |
| Solvent Model | PCM, SMD | Simulates the effect of a solvent on the reaction, providing more realistic energy calculations. |
| Calculation Type | Geometry Optimization, Frequency | Determines the lowest energy structure of a molecule and confirms if it is a minimum or a transition state. |
A chemical reaction proceeds from reactants to products through a series of high-energy transition states and, potentially, more stable intermediates. Computational analysis is crucial for characterizing these transient species which are often difficult or impossible to observe experimentally.
Transition States (TS): A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Computationally, it is characterized by having exactly one imaginary vibrational frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state correctly connects the desired reactants and products (or intermediates).
Intermediates: An intermediate is a species that exists in a local energy minimum along the reaction path. Unlike a transition state, all of its calculated vibrational frequencies are real (positive). For electrophilic substitution on the aniline ring of the target molecule, DFT calculations could identify and determine the stability of the corresponding Wheland intermediate (also known as a σ-complex), where the aromaticity of the ring is temporarily broken.
Studies on the chlorination of aniline have successfully used DFT to locate four stationary points on the potential energy surface, including intermediates and transition states, confirming the traditional description of the reaction mechanism.
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations are excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule over time. MD uses classical mechanics to simulate the physical movements of atoms and molecules. For a molecule like this compound, which contains a flexible spirocyclic system, MD is invaluable for understanding its three-dimensional shape and dynamics.
A typical MD simulation protocol for conformational analysis of this compound might involve the parameters listed in the table below.
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters that defines the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. |
| Solvent | Explicit Water (e.g., TIP3P) | Provides a realistic environment for the molecule's conformational dynamics. |
| Simulation Time | 100-1000 nanoseconds | The duration of the simulation, which must be long enough to sample relevant conformational changes. |
| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions. |
| Analysis Method | PCA, Clustering | Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the trajectory and identify the most significant motions and stable conformations. |
In Silico Modeling for Scaffold Analysis in Medicinal Chemistry Research
In medicinal chemistry, the core structure of a molecule, or its "scaffold," is a key determinant of its biological activity and physicochemical properties. The this compound molecule can be analyzed as a potential scaffold for the development of new therapeutic agents.
A molecular scaffold is generally defined as the core framework of a molecule, obtained by removing all terminal side chains. For this compound, the scaffold consists of the aniline ring fused to the spiro[4.5]decane system. The spirocyclic nature of this scaffold is of particular interest as it imparts a rigid, three-dimensional geometry, which can be advantageous for binding selectivity and improving properties like solubility and metabolic stability.
Hierarchical classification is a method used to organize scaffolds based on their structural relationships. This approach creates a "scaffold tree" where complex scaffolds are broken down into simpler parent structures by iteratively removing rings. This allows chemists to systematically explore chemical space and understand structure-activity relationships.
The hierarchical breakdown of the this compound scaffold would look like this:
Level 0 (Full Scaffold): anilino-1,4-dioxaspiro[4.5]decane
Level 1: 1,4-dioxaspiro[4.5]decane and aminobenzene (aniline)
Level 2: Spiro[4.5]decane and benzene
Level 3: Cyclohexane (B81311)
Scaffold hopping is a computational strategy in drug design used to identify new molecular cores (scaffolds) that can mimic the activity of a known active compound but have a different chemical structure. This is often done to escape patent limitations, improve pharmacokinetic properties, or discover novel chemical classes.
The table below presents hypothetical scaffold hops for the target compound, illustrating the types of structural modifications that could be explored computationally.
| Original Scaffold | Hopped Scaffold Example | Rationale for the Hop |
| 1,4-Dioxaspiro[4.5]decane | 1-Oxa-4-azaspiro[4.5]decane | Introduces a nitrogen atom, potentially creating a new hydrogen bonding interaction and altering basicity. |
| 1,4-Dioxaspiro[4.5]decane | Diazaspiro[3.3]heptane | Replaces the 6-membered ring with a 4-membered ring, significantly altering the bond angles and rigidity of the scaffold. |
| 1,4-Dioxaspiro[4.5]decane | Bicyclo[2.2.1]heptane | Replaces the spirocyclic core with a bridged bicyclic system to maintain three-dimensionality with a different topology. |
| 1,4-Dioxaspiro[4.5]decane | Adamantane | Uses a rigid, lipophilic cage structure as a bioisostere for the spirocycle to explore different binding pocket interactions. |
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, providing insights that complement and aid in the interpretation of experimental data. aip.org For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comnih.gov These theoretical calculations allow for the correlation of spectral features with the molecule's specific structural and electronic properties. aip.org
The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). nih.gov This optimized structure serves as the foundation for subsequent calculations to predict spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry to elucidate molecular structure. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework for this purpose. nih.gov Calculations can provide theoretical chemical shifts (δ) for each unique proton and carbon atom in this compound. These predicted values are typically referenced against a standard, such as Tetramethylsilane (TMS), to facilitate comparison with experimental spectra. While various functionals can be used, their accuracy may vary, and the choice of basis set can also influence the precision of the predictions. nih.gov
Below are tables representing hypothetical predicted ¹H and ¹³C NMR chemical shifts for the compound, illustrating the type of data generated from such computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (Aniline-NH₂) | 3.65 |
| H (Aromatic) | 6.58 |
| H (Aromatic) | 6.67 |
| H (Aromatic) | 7.05 |
| H (Spiro-CH) | 2.60 |
| H (Dioxolane-CH₂) | 3.95 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Spiro) | 109.2 |
| C (Dioxolane-CH₂) | 64.3 |
| C (Cyclohexane-CH) | 40.1 |
| C (Cyclohexane-CH₂) | 34.5 |
| C (Aromatic-C-NH₂) | 146.0 |
| C (Aromatic-C-Spiro) | 138.5 |
| C (Aromatic-CH) | 115.1 |
| C (Aromatic-CH) | 117.8 |
Infrared (IR) Spectroscopy
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. biorxiv.org Following geometry optimization, a frequency calculation is performed. This analysis yields the characteristic vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR intensities. researchgate.net These predicted spectra are invaluable for assigning specific vibrational modes to experimentally observed absorption bands, such as N-H stretches of the aniline group, C-H stretches of the aliphatic and aromatic portions, and C-O stretches of the dioxaspiro moiety. biorxiv.org
Table 3: Predicted Major Vibrational Frequencies for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450, 3360 | Asymmetric & Symmetric stretching of aniline amine |
| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the benzene ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds on the spirocyclohexane ring |
| C=C Stretch (Aromatic) | 1620, 1580 | Stretching of carbon-carbon bonds in the benzene ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. ijnc.ir For a molecule like this compound, these calculations can predict the π → π* transitions characteristic of the aniline chromophore. The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental measurements in solution. mdpi.com
Table 4: Predicted UV-Vis Absorption for this compound (Calculated using TD-DFT/B3LYP/6-311+G(d,p) in Methanol)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | 295 | 0.045 |
These computational predictions, presented in the tables above, provide a theoretical framework for understanding the spectroscopic properties of this compound, guiding the analysis and interpretation of experimental spectroscopic data.
Strategic Applications of 3 1,4 Dioxaspiro 4.5 Decan 8 Yl Aniline and Its Core Scaffold in Chemical Synthesis Research
Role as a Privileged Scaffold in Complex Molecule Synthesis
The 1,4-Dioxaspiro[4.5]decane moiety, a core component of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline, is considered a privileged scaffold in the synthesis of complex molecules. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The rigid, three-dimensional nature of the spirocyclic system allows for the precise spatial orientation of functional groups, which is a critical factor in molecular recognition and biological activity.
The spirocyclic core imparts several advantageous properties:
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.
Three-Dimensionality: Unlike flat aromatic structures, spirocycles have a high fraction of sp3-hybridized carbon atoms (Fsp3), enabling a more comprehensive exploration of three-dimensional chemical space. This is a desirable trait for modern drug discovery programs aiming to identify novel lead compounds. nih.govnih.gov
Novelty: Spirocyclic scaffolds are less common in commercial compound libraries, offering access to novel areas of chemical space and potentially new intellectual property.
Research has focused on preparing families of related spirocyclic scaffolds to systematically study how incremental changes in molecular architecture affect biological activity. nih.govfigshare.com These scaffolds often feature multiple points for chemical diversification, allowing for the creation of large and diverse compound libraries. nih.govresearchgate.net The 3-aminophenyl group in this compound provides a key functional handle for such diversification, enabling the attachment of various substituents to explore structure-activity relationships (SAR).
Utility as a Building Block in Synthetic Methodologies
As a chemical intermediate, this compound and its precursors are valuable building blocks in organic synthesis. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a widely used bifunctional synthetic intermediate in the production of various organic chemicals, including pharmaceutical intermediates. researchgate.net
The utility of this scaffold as a building block stems from its distinct reactive sites:
The Aniline (B41778) Moiety: The amino group on the phenyl ring is a versatile functional group. It can undergo a wide range of chemical transformations, including acylation, alkylation, arylation, and diazotization, allowing for its incorporation into a vast array of larger, more complex molecules.
The Spiroketal: The 1,4-dioxaspiro[4.5]decane group serves as a protected form of a cyclohexanone (B45756). The ketal is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the ketone. This protecting group strategy is fundamental in multi-step organic synthesis, enabling chemists to perform reactions on other parts of the molecule without affecting the carbonyl group.
The synthesis of various spirocyclic building blocks, including oxetane-containing motifs, has been a focus of research to provide the scientific community with readily available materials for drug discovery. researchgate.net These building blocks are designed to be incorporated into larger molecules to improve their physicochemical properties or to introduce specific structural features required for biological activity.
| Building Block | Key Features | Synthetic Applications |
| This compound | Aniline group for diversification; Spiroketal as a protected ketone. | Synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. |
| 1,4-Dioxaspiro[4.5]decan-8-one | Bifunctional intermediate with a reactive ketone. | Precursor for pharmaceuticals, liquid crystals, and insecticides. researchgate.net |
| Spirocyclic Scaffolds with Orthogonal Diversification Points | Multiple sites for independent chemical modification. | Creation of compound libraries for high-throughput screening. nih.govresearchgate.net |
Exploitation in the Creation of Novel Chemical Entities for Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the early phases of drug discovery to identify new molecular entities (NMEs) with unique biological activities. nih.gov Spirocyclic scaffolds, such as the one found in this compound, are particularly well-suited for this purpose due to their inherent three-dimensionality and structural complexity.
The high sp3 carbon content of these scaffolds is essential for the three-dimensional exploration of chemical space. nih.govfigshare.com While traditional drug discovery has often focused on flat, aromatic molecules, there is a growing recognition that molecules with greater three-dimensional character can offer improved selectivity and better physicochemical properties. The controlled, incremental changes that can be made to a family of related spirocyclic scaffolds allow for a systematic survey of the relationship between spatial arrangement and molecular properties. nih.gov
Natural products are a rich source of novel chemical structures, and many bioactive natural products feature spirocyclic frameworks. nih.govunivr.it By synthesizing novel spirocyclic compounds like this compound and its derivatives, chemists can access regions of chemical space that are not well-represented in existing compound collections, thereby increasing the probability of discovering new leads with unique mechanisms of action. univr.it
Design and Synthesis of Compound Libraries based on Spirocyclic Aniline Scaffolds
The this compound scaffold is an ideal starting point for the construction of compound libraries for high-throughput screening (HTS). The aniline functional group provides a convenient attachment point for a wide variety of building blocks, enabling the generation of a large number of diverse analogs through parallel synthesis.
The design of such libraries often employs both knowledge-based and diversity-based approaches.
Knowledge-Based Design: If a particular biological target is known, building blocks can be selected based on docking calculations or analysis of known inhibitors to maximize the chances of finding active compounds.
Diversity-Based Design: To explore new biological targets, a diverse set of building blocks is used to decorate the scaffold, ensuring broad coverage of chemical space.
Several research programs, such as the European Lead Factory, have developed concise approaches to synthesize libraries based on bis-spirocyclic frameworks. nih.gov These efforts have produced numerous novel spirocyclic scaffolds intended for the creation of compound libraries for biological screening. nih.govnih.govresearchgate.net The key is to use readily available commercial reagents and robust chemical transformations to ensure the efficient and cost-effective production of the library. nih.gov
| Library Design Strategy | Description | Key Advantage |
| Scaffold Decoration | A central core (e.g., spirocyclic aniline) is functionalized with various building blocks. | Rapid generation of a large number of analogs with a common core. |
| Parallel Synthesis | Reactions are carried out simultaneously in multiple vessels to expedite library creation. | High efficiency and throughput for library production. |
| Incremental Architecture Change | A family of related scaffolds is used to systematically vary the core structure. nih.gov | Allows for fine-tuning of molecular shape and substituent orientation. |
Applications in Probing Receptor Interactions at a Molecular Level
The well-defined and rigid conformation of the spirocyclic aniline scaffold makes it an excellent tool for probing the molecular interactions between a ligand and its biological target, such as a receptor or enzyme. By systematically modifying the substituents on the aniline ring or other parts of the scaffold, researchers can gain detailed insights into the structure-activity relationship (SAR).
For example, derivatives of spirocyclic compounds have been synthesized and evaluated for their binding affinity at various receptors, including serotonin (5-HT) receptors and adrenoceptors. unimore.it In one study, replacing oxygen atoms in a spiro[4.5]decane ring with sulfur led to significant changes in receptor affinity and selectivity, highlighting the sensitivity of receptor binding to subtle structural modifications. unimore.it
Modeling studies are often used in conjunction with experimental data to rationalize the observed SAR. nih.gov These studies can help identify the specific binding site of the molecule and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. nih.govdocumentsdelivered.com The spirocyclic framework serves as a rigid anchor, allowing researchers to precisely position functional groups within the binding pocket to test hypotheses about molecular recognition. Such studies have been crucial in the development of potential antipsychotic agents based on 1,3,8-triazaspiro[4.5]decan-4-one scaffolds, where substitutions on different parts of the molecule were found to have distinct effects on behavioral activity. nih.gov
Green Chemistry Principles in the Synthesis of 3 1,4 Dioxaspiro 4.5 Decan 8 Yl Aniline
Solvent-Free and Environmentally Benign Reaction Conditions
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. Traditional organic syntheses often rely on volatile and toxic organic solvents. Modern approaches to synthesizing the 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline scaffold focus on solvent-free reactions or the substitution of conventional solvents with environmentally benign alternatives like water, ethanol, or ionic liquids.
Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, accelerated reaction rates. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been successfully achieved under solvent- and catalyst-free conditions, providing excellent yields in very short reaction times (15–120 minutes). nih.gov This approach could be adapted for the amination step in the synthesis of the target molecule, potentially by reacting a suitable precursor on the spiro[4.5]decane ring with an amine source without any medium.
When a solvent is necessary, green alternatives are preferred. Ethanol, a bio-based and biodegradable solvent, has been effectively used in the microwave-assisted synthesis of spiro compounds. mdpi.com Water is another ideal green solvent, and metal-free reductions of nitroaromatic precursors to anilines have been demonstrated in aqueous media. organic-chemistry.orgresearchgate.net The use of such benign solvents significantly reduces the environmental footprint of the synthetic process. mdpi.com
Use of Alternative Energy Sources (e.g., Microwave-Assisted Synthesis)
Alternative energy sources are employed to enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to heat reactions rapidly and uniformly. ingentaconnect.combohrium.comresearchgate.net
This technology has been successfully applied to key transformations relevant to the synthesis of this compound. For example, a novel microwave-assisted method for producing anilines from aryl halides has been developed that operates without organic solvents or metal catalysts, using an aqueous solution of ammonium (B1175870) hydroxide. nih.govnih.govtandfonline.comdoaj.org This method dramatically reduces reaction times from hours to minutes. Similarly, the formation of spirocyclic systems via multicomponent domino reactions is significantly accelerated under microwave irradiation. nih.govmdpi.com The rapid, high-yielding nature of microwave-assisted synthesis aligns with green chemistry goals by increasing efficiency and throughput while decreasing energy usage and waste generation. mdpi.com
| Starting Material | Conditions | Time | Yield |
|---|---|---|---|
| 4-chloronitrobenzene | Conventional Heating (Oil Bath) | 12-24 hours | Variable, often lower |
| 4-chloronitrobenzene | Microwave Irradiation (130-140°C) | 5-20 minutes | >95% |
| 2-chloro-5-nitropyridine | Conventional Heating (Oil Bath) | Several hours | Moderate |
| 2-chloro-5-nitropyridine | Microwave Irradiation (130°C) | 10 minutes | >98% |
Development of Sustainable Catalytic Systems (e.g., Heterogeneous Catalysis, Metal-Free Approaches, Biocatalysis)
Catalysis is a cornerstone of green chemistry, enabling reactions with higher selectivity and lower energy requirements. Sustainable catalytic systems focus on catalysts that are efficient, recyclable, non-toxic, and derived from renewable resources.
Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, which allows for simple recovery and reuse, minimizing catalyst waste. researchgate.net In the context of synthesizing this compound, heterogeneous catalysts can be applied in several key steps. For the reductive amination of a ketone precursor (1,4-dioxaspiro[4.5]decan-8-one), catalysts like zirconium dioxide (ZrO₂) or various supported copper catalysts have proven effective and sustainable. rsc.orgresearchgate.netresearchgate.net Similarly, the reduction of a nitroaromatic precursor can be efficiently carried out using supported noble metal catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃), which exhibit high selectivity and stability at elevated temperatures. nih.govrsc.orgacs.org
| Reaction Type | Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Reductive Amination | ZrO(OH)₂ | High yield (95.8%), mild conditions, reusable. | rsc.org |
| Nitroarene Reduction | Pd/Al₂O₃ | High aniline selectivity (>97%), stable at high temperatures. | acs.org |
| Phenol Amination | Pd/C | Moderate hydrogenation activity, good aniline selectivity (~60%). | rsc.org |
| Reductive Amination | Cu/SiO₂ | High conversion and selectivity, no additives required. | researchgate.net |
To circumvent the cost, toxicity, and environmental concerns associated with heavy metals, metal-free catalysis has gained significant traction. These methods employ organocatalysts or simple reagents to promote chemical transformations. The reduction of nitroarenes to anilines, a crucial step in many synthetic routes, can be achieved without metals using reagents like trichlorosilane (B8805176) in combination with a tertiary amine. organic-chemistry.orgnih.gov This method is fast, highly chemoselective, and can be performed in continuous-flow systems, enhancing safety and scalability. nih.govbeilstein-journals.org Other metal-free methods include the use of tetrahydroxydiboron (B82485) in water. organic-chemistry.org Furthermore, multicomponent reactions to form substituted anilines have been developed that are entirely free of metals and additives, proceeding smoothly under mild conditions. rsc.orgbeilstein-journals.org
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under mild, aqueous conditions. chemistryjournals.net For the synthesis of chiral amines like this compound, enzymes such as transaminases (ATAs) and imine reductases are particularly valuable. mdpi.comrsc.org ATAs can catalyze the asymmetric synthesis of a chiral amine directly from a prochiral ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with excellent enantioselectivity (>99% ee). rsc.orghims-biocat.eu Biocatalysis has also emerged as a powerful tool for constructing complex spirocyclic frameworks through dearomative spirocyclization reactions, offering precise stereocontrol under sustainable conditions. mdpi.comacs.orgrsc.org These enzymatic methods represent a highly green and efficient route to optically active pharmaceutical intermediates. acs.orgrochester.edu
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently greener as they generate less waste.
To maximize atom economy in the synthesis of this compound, synthetic routes are designed to be concise and efficient. One-pot multicomponent reactions (MCRs) and domino (or cascade) reactions are exemplary strategies. mdpi.com An MCR combines three or more reactants in a single operation to form a product that contains portions of all reactants. nih.gov This approach avoids the need to isolate and purify intermediates, saving solvents, energy, and time, while maximizing atom economy. For example, a domino methodology involving Knoevenagel/Michael/cyclization steps has been used for the green synthesis of spiro compounds. mdpi.com Similarly, direct reductive amination, which combines a carbonyl compound, an amine source, and a reducing agent in one pot, is more atom-economical than multi-step sequences involving the pre-formation and isolation of imines. jocpr.com
Minimization of Waste Generation in Synthetic Pathways
The ultimate goal of applying green chemistry principles is the minimization of waste, often quantified by the E-Factor (environmental factor), which is the mass ratio of waste to the desired product. The pharmaceutical industry has historically had a high E-Factor, often generating over 100 kg of waste per kg of product. copadata.com
Strategies to minimize waste in the synthesis of this compound are multifaceted and integrate all the principles discussed above. aarf.asia
Catalyst Choice : Using recyclable heterogeneous catalysts or highly efficient, low-loading homogeneous catalysts reduces metal waste. numberanalytics.com Biocatalysts, being biodegradable, are an even greener alternative.
Process Optimization : Designing high-yield reactions and atom-economical routes like MCRs ensures that raw materials are converted efficiently into the final product rather than byproducts. purkh.com
Technology Adoption : Employing technologies like microwave synthesis and continuous-flow reactors can improve yields and reduce reaction times, leading to less waste from side reactions and energy consumption. beilstein-journals.orgnumberanalytics.com
By systematically applying these green strategies, the synthetic pathway to this compound can be designed to be more sustainable, economically viable, and environmentally responsible. emergingpub.comlongdom.org
Future Perspectives and Emerging Research Avenues for Spirocyclic Aniline Architectures
Advancements in Stereoselective Synthesis of Complex Spirocycles
The construction of complex spirocycles with precise control over stereochemistry remains a formidable challenge in organic synthesis. researchgate.net However, recent years have witnessed a surge in methodologies aimed at addressing this challenge, moving beyond classical intramolecular alkylations and acylations. researchgate.net These advancements are crucial for accessing novel analogs of spirocyclic anilines with diverse biological activities.
Key emerging strategies include:
Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For spirocycles, organocatalytic cascade reactions and cycloadditions have proven highly effective in creating multiple stereocenters in a single step with high enantioselectivity. researchgate.netmdpi.comrsc.org
Transition-Metal Catalysis : Palladium-catalyzed [3+2] cycloadditions and Cobalt(III)-catalyzed protocols for oxa-spirocycles represent powerful tools for constructing diverse spirocyclic frameworks. researchgate.netmdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Ring Expansion Strategies : The stereoselective ring expansion of readily available spirocyclopropanes offers an elegant pathway to more complex and densely functionalized spirocyclic systems, including those found in biorelevant natural products. nih.gov
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of spiro heterocycles, making the process more efficient and sustainable. semanticscholar.org
These advanced synthetic methods are enabling chemists to construct spirocyclic libraries with greater structural complexity and stereochemical diversity, which is essential for exploring their full potential in drug discovery. researchgate.netnih.gov
| Method | Key Features | Target Spiro-System Example | Reference(s) |
| N-Heterocyclic Carbene (NHC) Organocatalysis | Enables formal [3+2] annulations under mild conditions. | Spirooxindole γ-butyrolactams | mdpi.com |
| Sc(III)-catalyzed One-Pot Strategy | Stereoselective (3+3) cycloaddition of spirocyclopropyl oxindoles. | Spiro-annulated oxindole-tetrahydro-1,2-oxazines | nih.gov |
| l-proline functionalized Nanocatalyst | Green, one-pot, three-component synthesis. | Spirocyclic pyrrolidines/pyrrolizidines | rsc.orgnih.gov |
| Cobalt(III)-catalyzed Protocol | One-step synthesis using phenoxy acetamide (B32628) and alkynes. | Oxa-spirocyclic compounds | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The complexity of spirocyclic aniline (B41778) synthesis makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools are rapidly transforming chemical synthesis by enabling chemists to design routes and predict reaction outcomes with greater speed and accuracy. gcande.org
Emerging applications in this domain include:
Retrosynthesis Planning : AI platforms can analyze complex target molecules like spirocyclic anilines and propose viable synthetic pathways by drawing on vast databases of chemical reactions. nih.govmdpi.com This can uncover novel and more efficient routes that may not be obvious to a human chemist.
Reaction Yield Prediction : Machine learning models are being trained to predict the yield of a reaction based on starting materials, reagents, and conditions. researchgate.netrjptonline.org This allows for the in silico optimization of reaction conditions, saving time and resources in the lab. For instance, ML has been used to predict outcomes for complex transformations like Buchwald-Hartwig cross-coupling reactions, which are relevant for modifying aniline scaffolds. researchgate.net
Catalyst and Reagent Selection : AI can screen virtual libraries of catalysts or reagents to identify the optimal combination for a specific transformation, accelerating the discovery of new and more efficient synthetic methods. gcande.org
Automated Synthesis : The integration of AI-driven synthesis planning with robotic platforms represents a paradigm shift towards fully autonomous chemical synthesis, enabling high-throughput synthesis of spirocyclic compound libraries for screening. mdpi.comnih.gov
While still a developing field, the synergy between AI and synthetic chemistry promises to overcome many of the current bottlenecks in the synthesis of complex molecules like 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline. nih.govneurips.ccnips.cc
Exploration of New Reactivity Modes for Spirocyclic Aniline Systems
The aniline moiety within the this compound scaffold is a versatile functional group that can be exploited to explore novel reactivity. Future research will likely focus on leveraging the electronic and steric properties of the spirocyclic framework to influence the reactivity of the aniline group and the adjacent aromatic ring.
Potential areas of exploration include:
Directed C-H Functionalization : Using the aniline or a derivative as a directing group to selectively functionalize specific C-H bonds on the aromatic ring. This would provide a highly efficient way to introduce further complexity and diversity.
Dearomatization Reactions : The dearomatization of the aniline ring could lead to novel, highly three-dimensional spirocyclic structures that are difficult to access through other means. semanticscholar.org
Photoredox Catalysis : Employing light-driven reactions to achieve novel transformations of the spirocyclic aniline scaffold under mild conditions.
Electrochemical Synthesis : Using electrochemistry to mediate unique redox reactions, potentially offering greener and more selective synthetic routes.
Understanding the interplay between the rigid spirocyclic core and the reactive aniline group will be key to unlocking new chemical transformations and synthesizing next-generation spirocyclic compounds. wikipedia.org
Development of Novel Spectroscopic and Computational Tools for Characterization and Prediction
The complex, three-dimensional nature of spirocyclic anilines necessitates the use of advanced analytical and computational tools for their unambiguous characterization and for predicting their properties.
Spectroscopic Tools : While standard techniques like NMR and FT-IR are foundational, advanced multi-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for definitively establishing the stereochemistry and connectivity of complex spirocycles. rsc.orgnih.govmdpi.com Future developments may involve the increased application of solid-state NMR for characterizing crystalline forms and vibrational circular dichroism (VCD) for determining absolute stereochemistry in chiral molecules.
Computational Tools : Computational chemistry has become an indispensable tool in modern organic chemistry. longdom.org
Density Functional Theory (DFT) : DFT calculations are widely used to predict molecular geometries, electronic structures, and spectroscopic properties (e.g., NMR chemical shifts). longdom.orgnih.gov This can help in structure elucidation and in understanding the reactivity of spirocyclic anilines.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational flexibility and dynamics of spirocyclic systems, which is crucial for understanding how they interact with biological targets.
QSAR and Docking : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are used to predict the biological activity of new spirocyclic aniline derivatives, guiding the design of more potent and selective compounds. longdom.org
The integration of experimental data with high-level computational predictions provides a powerful synergistic approach to understanding and developing new spirocyclic architectures. rsc.org
| Tool/Technique | Application for Spirocyclic Anilines | Predicted Outcome/Insight | Reference(s) |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex 3D structures. | Confirmation of regioselectivity and stereochemistry. | rsc.orgnih.gov |
| Density Functional Theory (DFT) | Prediction of electronic structure and geometry. | Understanding of molecular properties and reactivity. | longdom.org |
| Molecular Docking | Simulating the interaction with biological targets. | Prediction of binding affinity and mode. | longdom.org |
| Machine Learning Models | Predicting site- and regioselectivity. | Guiding synthetic planning for functionalization. | rsc.org |
Expanding the Chemical Space of Spirocyclic Aniline Scaffolds
"Chemical space" refers to the entire collection of all possible molecules. A key goal in drug discovery is to explore new regions of this space to find novel bioactive compounds. researchgate.net Spirocyclic scaffolds are considered excellent tools for expanding into underexplored, three-dimensional chemical space. nih.govnih.gov
Future efforts concerning spirocyclic anilines will focus on:
Novel Ring Combinations : Systematic analysis of bioactive spirocycles has shown that only a limited number of ring size combinations have been explored. nih.gov Designing and synthesizing novel spiro systems by varying the ring sizes attached to the spiro-carbon can lead to compounds with unique shapes and properties.
Diversity-Oriented Synthesis (DOS) : Applying DOS strategies to generate large libraries of structurally diverse spirocyclic anilines. researchgate.net This approach aims to populate chemical space broadly, increasing the chances of discovering compounds with novel biological activities.
Isosteric Replacements : Replacing parts of the spirocyclic aniline scaffold with other groups (e.g., replacing a carbon with an oxygen or nitrogen) to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability. tandfonline.com For example, spirocyclic oxetanes and azetidines are attractive motifs for improving drug-like properties. thieme-connect.de
By systematically designing and synthesizing new spirocyclic aniline architectures, researchers can explore uncharted areas of chemical space, significantly increasing the potential for discovering next-generation therapeutics and functional materials. nih.govresearchgate.net
Q & A
Q. What are the primary synthetic routes for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline?
The compound is synthesized via catalytic acceptorless dehydrogenative aromatization of ammonia derivatives. A reported method uses heterogeneous catalysis to achieve an 87% GC yield and 63% isolated yield, with structural confirmation via GC-MS and comparison to literature spectral data . Alternative routes may involve functionalizing spirocyclic precursors, such as 1,4-dioxaspiro[4.5]decan-8-one derivatives, through reductive amination or nucleophilic substitution .
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . Complementary techniques include GC-MS for verifying molecular weight and fragmentation patterns, as well as /-NMR to assign proton and carbon environments .
Q. What analytical techniques are critical for purity assessment?
High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy, while HPLC with UV/Vis or MS detection quantifies impurities. For example, GC-MS data showing a base peak at m/z 108 (100% relative abundance) aligns with characteristic fragmentation of the spirocyclic-aniline backbone . Differential scanning calorimetry (DSC) can further assess thermal stability and polymorphic behavior.
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve isolated yields of this compound?
Reaction parameters such as catalyst loading, temperature, and ammonia stoichiometry significantly impact yields. A study achieving 63% isolated yield highlights the importance of adsorption control in heterogeneous catalysis to minimize side reactions like over-dehydrogenation . Kinetic studies using in situ FTIR or NMR can identify rate-limiting steps, while DOE (Design of Experiments) methodologies systematically optimize conditions.
Q. How are spectral data contradictions resolved during characterization?
Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. For instance, unexpected peaks in -NMR may indicate rotamers of the spirocyclic ring. Variable-temperature NMR or computational modeling (DFT) can clarify dynamic effects . Cross-validation with alternative techniques, such as X-ray crystallography or IR spectroscopy, is critical to resolve ambiguities .
Q. What strategies mitigate stability issues during storage and handling?
The compound’s primary amine group is susceptible to oxidation and hygroscopicity. Storage under inert atmosphere (N/Ar) at 2–8°C in amber vials minimizes degradation . Stability studies using accelerated aging (e.g., 40°C/75% RH) coupled with LC-MS monitoring identify degradation pathways, enabling formulation adjustments (e.g., adding antioxidants like BHT) .
Q. How does the spirocyclic architecture influence reactivity in downstream applications?
The 1,4-dioxaspiro[4.5]decane moiety imposes steric constraints that direct regioselectivity in reactions. For example, the rigid spirocyclic ring limits conformational freedom, favoring axial attack in nucleophilic substitutions. Computational studies (e.g., molecular docking) can predict binding modes in pharmacological applications, though experimental validation via crystallography or kinetics is essential .
Methodological Considerations
Q. What crystallographic challenges arise during refinement of this compound derivatives?
Spirocyclic systems often exhibit disorder in the dioxolane ring. SHELXL’s restraints (e.g., DFIX, SIMU) help model thermal motion and partial occupancy. For example, a related spiro compound required anisotropic displacement parameter (ADP) refinement to resolve electron density ambiguities in the dioxaspiro ring . High-resolution data (≤ 0.8 Å) are recommended for accurate modeling .
Q. How are synthetic byproducts characterized and minimized?
Common byproducts include dehydrogenated intermediates or dimerized species. LC-MS/MS or preparative TLC isolates impurities, while mechanistic studies (e.g., isotopic labeling) trace their origins. For instance, over-dehydrogenation during catalysis can produce quinone-like derivatives, detectable via UV-Vis spectroscopy at λ ~ 400 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
